Cas no 5331-92-0 (3,4-dichlorobenzaldehyde oxime)

3,4-dichlorobenzaldehyde oxime Chemical and Physical Properties
Names and Identifiers
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- 3,4-dichlorobenzaldehyde oxime
- 3,4-Dichlorobenzaldoxime
- 3,4-dichloro-benzaldehyde oxime
- 3,4-dimethoxybenzaldehyde oxime
- (E)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine
- CS-10324
- (1E)-3,4-dichlorobenzaldehyde oxime
- NSC-68353
- AKOS001061845
- ROBIUDOANJUDHD-ONNFQVAWSA-N
- NSC68353
- MS-8952
- 5331-92-0
- AB01319159-02
- MFCD00017592
- (NE)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine
- EN300-06087
- DTXSID401033337
- (1E)-3,4-dichlorobenzaldehyde oxime;3,4-Dichlorobenzaldehyde oxime
- 1195871-16-9
- N-[(3,4-dichlorophenyl)methylidene]hydroxylamine
- HMS566K19
- 3,4-Dichlorobenzaldehyde oxime #
- NSC-3935
- NSC3935
- NCGC00323597-01
- Z49568460
- A829510
- 3,4-DICHLOROBENZALDEHYDEOXIME
-
- MDL: MFCD00017592
- Inchi: InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+
- InChI Key: ROBIUDOANJUDHD-ONNFQVAWSA-N
- SMILES: ClC1=CC=C(C=C1Cl)/C=N/O
- BRN: 2206792
Computed Properties
- Exact Mass: 188.97500
- Monoisotopic Mass: 188.974819
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Surface Charge: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.38
- Melting Point: 121-123°C
- Boiling Point: 278.2°Cat760mmHg
- Flash Point: 122.1°C
- Refractive Index: 1.575
- PSA: 32.59000
- LogP: 2.80150
- Solubility: Not determined.
3,4-dichlorobenzaldehyde oxime Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
3,4-dichlorobenzaldehyde oxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3,4-dichlorobenzaldehyde oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-8952-1MG |
(E)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
5331-92-0 | >97% | 1mg |
£37.00 | 2025-02-09 | |
OTAVAchemicals | 1288009-50MG |
(E)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
5331-92-0 | 90% | 50MG |
$29 | 2023-06-25 | |
Alichem | A019143195-25g |
3,4-Dichlorobenzaldehyde oxime |
5331-92-0 | 95% | 25g |
$501.40 | 2023-09-01 | |
TRC | D438593-50mg |
3,4-Dichlorobenzaldehyde Oxime |
5331-92-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB145481-5 g |
3,4-Dichlorobenzaldehyde oxime, 97%; . |
5331-92-0 | 97% | 5 g |
€82.00 | 2023-07-20 | |
Fluorochem | 047102-1g |
3,4-Dichlorobenzaldehyde oxime |
5331-92-0 | 95% | 1g |
£27.00 | 2022-03-01 | |
abcr | AB145481-1 g |
3,4-Dichlorobenzaldehyde oxime, 97%; . |
5331-92-0 | 97% | 1 g |
€32.00 | 2023-07-20 | |
abcr | AB145481-10 g |
3,4-Dichlorobenzaldehyde oxime, 97%; . |
5331-92-0 | 97% | 10 g |
€118.00 | 2023-07-20 | |
OTAVAchemicals | 1288009-250MG |
(E)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
5331-92-0 | 90% | 250MG |
$115 | 2023-06-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610547-5g |
(E)-3,4-dichlorobenzaldehyde oxime |
5331-92-0 | 98% | 5g |
¥950.00 | 2024-05-10 |
3,4-dichlorobenzaldehyde oxime Related Literature
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759
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5. Back matter
Additional information on 3,4-dichlorobenzaldehyde oxime
3,4-Dichlorobenzaldehyde Oxime (CAS No. 5331-92-0): An Overview of Its Properties, Applications, and Recent Research
3,4-Dichlorobenzaldehyde oxime (CAS No. 5331-92-0) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This article provides a comprehensive overview of its chemical properties, synthesis methods, and recent research advancements.
Chemical Structure and Properties
3,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C8H5Cl2NO. It is characterized by its distinctive structure, which includes a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an oxime functional group. The compound is a white to off-white solid at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone.
The physical properties of 3,4-dichlorobenzaldehyde oxime are influenced by the presence of the chlorine atoms and the oxime group. The chlorine atoms contribute to its high reactivity and stability, making it a valuable intermediate in various synthetic processes. The oxime group imparts unique chemical reactivity, enabling it to participate in a wide range of reactions such as condensation, reduction, and substitution.
Synthesis Methods
The synthesis of 3,4-dichlorobenzaldehyde oxime can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine under controlled conditions. This reaction typically proceeds via the formation of an intermediate imine, which is then hydrolyzed to yield the final product. The reaction can be optimized by adjusting parameters such as temperature, solvent choice, and catalyst selection.
An alternative method involves the use of metal-catalyzed reactions to enhance the yield and purity of the product. For instance, palladium-catalyzed coupling reactions have been reported to efficiently produce 3,4-dichlorobenzaldehyde oxime. These methods offer improved selectivity and reduced side reactions compared to traditional approaches.
Applications in Pharmaceuticals
3,4-Dichlorobenzaldehyde oxime has found applications in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. One notable example is its use in the production of antifungal agents. Recent studies have shown that derivatives of 3,4-dichlorobenzaldehyde oxime exhibit potent antifungal activity against a range of pathogenic fungi.
In addition to antifungal applications, 3,4-dichlorobenzaldehyde oxime has been explored for its potential as an anticancer agent. Research has demonstrated that certain derivatives can selectively inhibit cancer cell growth while showing minimal toxicity to normal cells. These findings highlight the compound's potential as a lead molecule for further drug development.
Applications in Agrochemicals
The agricultural sector has also benefited from the use of 3,4-dichlorobenzaldehyde oxime. It serves as an intermediate in the synthesis of herbicides and fungicides that are effective against a variety of crop pests. The high reactivity and stability of this compound make it an attractive choice for formulating agrochemical products with enhanced efficacy and reduced environmental impact.
Molecular Modeling and Computational Studies
Molecular modeling techniques have been employed to study the structure-activity relationships (SAR) of 3,4-dichlorobenzaldehyde oxime. Computational methods such as density functional theory (DFT) have provided insights into the electronic properties and reactivity patterns of this compound. These studies have helped identify key structural features that contribute to its biological activity and have guided the design of more potent derivatives.
Safety Considerations and Environmental Impact
Safety is a critical aspect when handling any chemical compound. While 3,4-dichlorobenzaldehyde oxime is not classified as a hazardous material under current regulations, it is important to follow standard safety protocols during handling and storage. Proper personal protective equipment (PPE) should be used to minimize exposure risks.
In terms of environmental impact, efforts are being made to develop greener synthesis methods for producing 3,4-dichlorobenzaldehyde oxime strong>. These methods aim to reduce waste generation and minimize the use of toxic solvents. Additionally, research is ongoing to assess the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications.
Conclusion
3,4-Dichlorobenzaldehyde oxime (CAS No. 5331-92-0) strong> is a multifaceted compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties make it a valuable intermediate in various synthetic processes. Recent research has expanded our understanding of its biological activity and potential uses in drug development. As ongoing studies continue to uncover new insights into this compound's behavior and applications, it remains an important molecule for both academic research and industrial innovation.
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